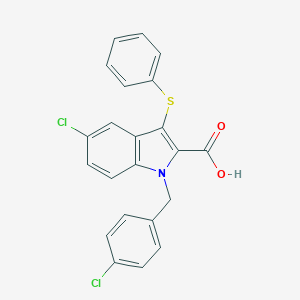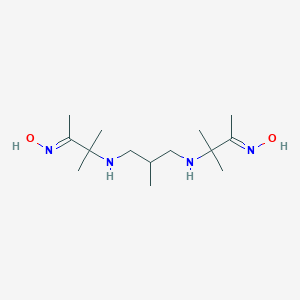
6-Methyl propyleneamine oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl propyleneamine oxime (6-MPPO) is a radiopharmaceutical agent used in nuclear medicine for the diagnosis of various medical conditions. It is a lipophilic molecule that selectively binds to the mitochondrial membranes of cells. 6-MPPO is used in single-photon emission computed tomography (SPECT) imaging to visualize the brain, heart, and other organs. The molecule is labeled with technetium-99m (Tc-99m), a radioisotope that emits gamma rays, which can be detected by a gamma camera.
Mécanisme D'action
The mechanism of action of 6-Methyl propyleneamine oxime involves its selective binding to the mitochondrial membranes of cells. The molecule is taken up by the cells and accumulates in the mitochondria. The binding of 6-Methyl propyleneamine oxime to the mitochondrial membranes alters the membrane potential, which can be detected by SPECT imaging.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Methyl propyleneamine oxime are not fully understood. However, it has been shown to have a high affinity for the mitochondrial membranes of cells. This selectivity allows for the visualization of specific organs and tissues, making it a valuable tool in nuclear medicine imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Methyl propyleneamine oxime is its selectivity for the mitochondrial membranes of cells. This selectivity allows for the visualization of specific organs and tissues, making it a valuable tool in nuclear medicine imaging. However, 6-Methyl propyleneamine oxime has a short half-life, which limits its use in long-term studies. Additionally, the use of radioisotopes in imaging studies requires specialized equipment and training, which can be expensive and time-consuming.
Orientations Futures
There are several future directions for the use of 6-Methyl propyleneamine oxime in nuclear medicine imaging. One potential application is the use of 6-Methyl propyleneamine oxime in the diagnosis of cancer. Studies have shown that 6-Methyl propyleneamine oxime can selectively bind to cancer cells, making it a potential tool for cancer imaging. Additionally, 6-Methyl propyleneamine oxime may be used to assess mitochondrial function in various medical conditions, such as diabetes and cardiovascular disease. Finally, the development of new radiopharmaceutical agents that are more selective and have longer half-lives may further improve the use of nuclear medicine imaging in clinical practice.
Méthodes De Synthèse
The synthesis of 6-Methyl propyleneamine oxime involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with propyleneamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified by chromatography to obtain pure 6-Methyl propyleneamine oxime.
Applications De Recherche Scientifique
6-Methyl propyleneamine oxime has been extensively studied for its potential applications in the diagnosis of various medical conditions. It has been used to assess cerebral blood flow in patients with Alzheimer's disease, Parkinson's disease, and other neurological disorders. 6-Methyl propyleneamine oxime has also been used to evaluate myocardial perfusion in patients with coronary artery disease.
Propriétés
Numéro CAS |
159029-46-6 |
|---|---|
Nom du produit |
6-Methyl propyleneamine oxime |
Formule moléculaire |
C14H30N4O2 |
Poids moléculaire |
286.41 g/mol |
Nom IUPAC |
(NE)-N-[3-[[3-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-2-methylpropyl]amino]-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H30N4O2/c1-10(8-15-13(4,5)11(2)17-19)9-16-14(6,7)12(3)18-20/h10,15-16,19-20H,8-9H2,1-7H3/b17-11+,18-12+ |
Clé InChI |
NOHGAAVISHFSMM-JYFOCSDGSA-N |
SMILES isomérique |
CC(CNC(/C(=N/O)/C)(C)C)CNC(/C(=N/O)/C)(C)C |
SMILES |
CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C |
SMILES canonique |
CC(CNC(C)(C)C(=NO)C)CNC(C)(C)C(=NO)C |
Synonymes |
6-methyl propyleneamine oxime PAO-6-Me |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



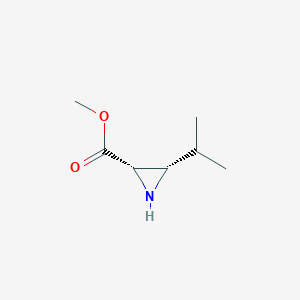
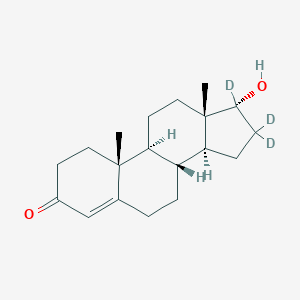
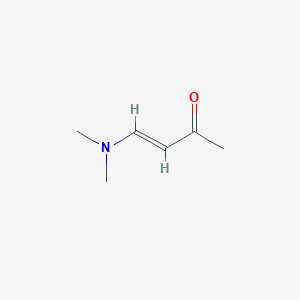
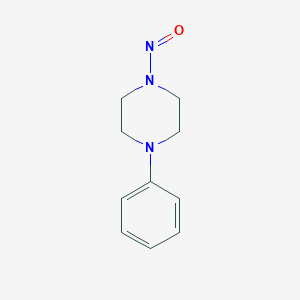
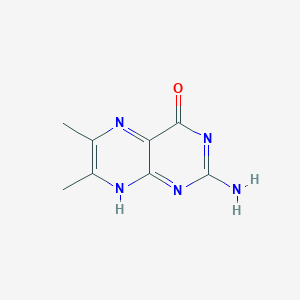
![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)
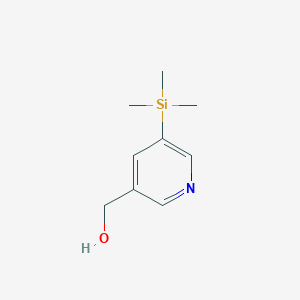
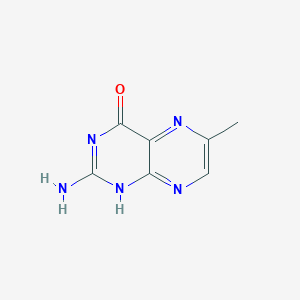
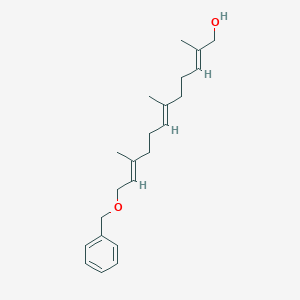
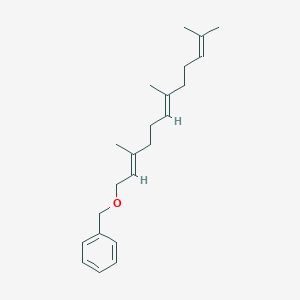
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
